molecular formula C16H33NO B13995963 n,n-Diheptylacetamide CAS No. 24956-05-6

n,n-Diheptylacetamide

Katalognummer: B13995963
CAS-Nummer: 24956-05-6
Molekulargewicht: 255.44 g/mol
InChI-Schlüssel: UHGFFZLCTCGKNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diheptylacetamide is an organic compound belonging to the class of N,N-dialkylamides. It is characterized by the presence of two heptyl groups attached to the nitrogen atom of an acetamide moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Diheptylacetamide can be synthesized through the reaction of heptylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The reaction can be represented as follows:

CH3CO2O+2C7H15NH2CH3CON(C7H15)2+H2O\text{CH}_3\text{CO}_2\text{O} + 2\text{C}_7\text{H}_{15}\text{NH}_2 \rightarrow \text{CH}_3\text{CON}(\text{C}_7\text{H}_{15})_2 + \text{H}_2\text{O} CH3​CO2​O+2C7​H15​NH2​→CH3​CON(C7​H15​)2​+H2​O

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diheptylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide to the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-Diheptylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Diheptylacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-Diheptylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating their extraction. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylacetamide: A common polar solvent used in organic synthesis.

    N,N-Diethylacetamide: Similar in structure but with ethyl groups instead of heptyl groups.

    N,N-Dibutylacetamide: Contains butyl groups and is used in various chemical processes.

Uniqueness

N,N-Diheptylacetamide is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in specific industrial applications where longer alkyl chains are advantageous.

Eigenschaften

CAS-Nummer

24956-05-6

Molekularformel

C16H33NO

Molekulargewicht

255.44 g/mol

IUPAC-Name

N,N-diheptylacetamide

InChI

InChI=1S/C16H33NO/c1-4-6-8-10-12-14-17(16(3)18)15-13-11-9-7-5-2/h4-15H2,1-3H3

InChI-Schlüssel

UHGFFZLCTCGKNX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCN(CCCCCCC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.